molecular formula C11H9FN4OS B2632855 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide CAS No. 1260628-09-8

4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide

Cat. No.: B2632855
CAS No.: 1260628-09-8
M. Wt: 264.28
InChI Key: VAFAEFWSEWEIMD-UHFFFAOYSA-N
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Description

4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide is a pyrimidine derivative featuring a 3-fluorophenyl carboxamide group at position 5, a mercapto (-SH) substituent at position 2, and an amino (-NH₂) group at position 4. Pyrimidine derivatives are widely studied for their biological and pharmacological properties, particularly in antimicrobial and anticancer research.

Properties

IUPAC Name

6-amino-N-(3-fluorophenyl)-2-sulfanylidene-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4OS/c12-6-2-1-3-7(4-6)15-10(17)8-5-14-11(18)16-9(8)13/h1-5H,(H,15,17)(H3,13,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFAEFWSEWEIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(NC(=S)N=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino, fluorophenyl, and mercapto groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amino or mercapto positions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

  • Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that encapsulated forms of related pyrimidine compounds can significantly inhibit tumor growth in various cancer cell lines, including HeLa cells and Sarcoma 180. The encapsulated forms demonstrated a tumor inhibition rate of up to 66.47% compared to lower rates for free compounds and standard treatments like 5-fluorouracil .

Mechanism of Action :

  • The compound's mechanism often involves interaction with specific enzymes or receptors that modulate biological pathways. For example, structure-activity relationship studies suggest that modifications to the compound can enhance its potency against cancer cell lines by improving binding affinity to molecular targets .

Biological Interactions

Protein Binding Studies :

  • The compound has been investigated for its ability to bind to proteins and nucleic acids, which is crucial for understanding its biological effects. These interactions can lead to the modulation of enzyme activities, potentially resulting in therapeutic effects against various diseases .

Chemical Synthesis

Building Block for Complex Molecules :

  • In synthetic chemistry, 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for diverse chemical reactions, facilitating the development of new pharmaceuticals and materials.

Case Studies

Study Focus Findings
Study on Antineoplastic ActionIn vitro and in vivo assessmentsLiposomal formulations of pyrimidine derivatives showed higher tumor inhibition rates (66.47%) compared to free forms (14.47%) and standard treatments .
Structure-Activity Relationship AnalysisOptimization of pyrimidine derivativesModifications led to increased inhibitory potency against NAPE-PLD enzyme, enhancing anticancer activity .
Antifungal Activity EvaluationTesting against various fungiSome synthesized derivatives exhibited significant antifungal properties alongside anticancer activities .

Mechanism of Action

The mechanism of action of 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Core Heterocyclic Structure Variations

Triazole Derivatives The compound 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione () shares the 3-fluorophenyl and amino-thiol substituents but replaces the pyrimidine core with a 1,2,4-triazole ring. Key differences include:

  • Synthetic Accessibility : The triazole derivative is synthesized via fusion of 3-fluorobenzoic acid and thiocarbohydrazide in 85% yield, a simpler route than multi-step pyrimidine syntheses .
  • Biological Activity: Triazole derivatives exhibit notable antimicrobial activity, attributed to the thione group’s redox activity and metal coordination .

Pyridazine and Furopyridine Derivatives Patent compounds like (4aS)-1-[(3-fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]...carboxamide () feature pyridazine or fused heterocyclic cores. These structures prioritize metabolic stability and target selectivity, with trifluoromethyl groups enhancing lipophilicity and bioavailability.

Substituent Effects

  • Fluorophenyl Position : Compounds with 3-fluorophenyl groups (e.g., target compound, triazole analog) may exhibit stronger π-π stacking and hydrophobic interactions compared to 4-fluorophenyl analogs () due to steric and electronic differences .
  • Mercapto vs.
  • Carboxamide Linkers : The N-(3-fluorophenyl)carboxamide group in the target compound is structurally analogous to carboxamide-linked pyridazines (), suggesting shared hydrogen-bonding motifs for target recognition .

Data Table: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Key Substituents Synthesis Yield Notable Activity
4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide Pyrimidine 3-fluorophenyl, -SH, -NH₂ N/A Hypothesized antimicrobial
4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione 1,2,4-Triazole 3-fluorophenyl, -SH, -NH₂ 85% Antimicrobial
(4aS)-1-[(3-Fluorophenyl)methyl]-...carboxamide (EP 4374877) Pyridazine 3-fluorophenyl, -CF₃, furan N/A Likely kinase inhibition
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide Pyrimidine 4-fluorophenyl, -OH, methylphenyl N/A Crystallographic stability

Biological Activity

4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer activity. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide can be represented as C10_{10}H9_{9}F1_{1}N4_{4}S1_{1}O1_{1}. The compound features a pyrimidine ring substituted with an amino group and a fluorophenyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. The introduction of the 3-fluorophenyl group and the mercapto group is crucial for enhancing its anticancer properties. Various synthetic routes have been explored, including the use of Mannich bases and other condensation reactions to yield derivatives with improved efficacy against cancer cell lines .

Anticancer Mechanisms

Research indicates that 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide exhibits potent anticancer activity through several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating key apoptotic pathways involving caspase-3 and Bax, while inhibiting anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Arrest : It effectively causes cell cycle arrest at the G0/G1 phase in various cancer cell lines, which is critical for preventing tumor growth .
  • Inhibition of Kinases : The compound has been found to inhibit specific kinases involved in cancer progression, such as PI3K and CDK . This inhibition leads to reduced proliferation rates in tumor cells.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound:

StudyCell LineIC50_{50} (µM)Mechanism
Study 1HepG2 (liver cancer)1.30Apoptosis induction and G2/M phase arrest
Study 2Jurkat (leukemia)2.5 - 5.2Enhanced cytotoxicity compared to standard drugs
Study 3MCF-7 (breast cancer)< 2.0Cell cycle inhibition and apoptosis

These findings highlight the compound's potential as a lead candidate for further development in anticancer therapy.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide to various protein targets associated with cancer. These studies suggest that the compound can effectively bind to active sites of kinases and other proteins involved in cancer signaling pathways, thereby inhibiting their function .

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